molecular formula C11H22ClNO2 B8578152 EINECS 256-193-9 CAS No. 45117-80-4

EINECS 256-193-9

Cat. No.: B8578152
CAS No.: 45117-80-4
M. Wt: 235.75 g/mol
InChI Key: NDCAQOIUIIGHEU-UHFFFAOYSA-M
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Description

EINECS 256-193-9 corresponds to diethylmethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride (CAS No. 45117-80-4), a quaternary ammonium compound with the molecular formula C₁₁H₂₂ClNO₂ and a molecular weight of 235.75 g/mol . This compound features:

  • A quaternary ammonium core (N⁺ center bonded to ethyl, methyl, and ethoxy groups).
  • A chloride counterion, influencing solubility and ionic interactions.

Quaternary ammonium compounds (QACs) like this compound are widely used as surfactants, disinfectants, or phase-transfer catalysts.

Properties

CAS No.

45117-80-4

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

diethyl-methyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C11H22NO2.ClH/c1-6-12(5,7-2)8-9-14-11(13)10(3)4;/h3,6-9H2,1-2,4-5H3;1H/q+1;/p-1

InChI Key

NDCAQOIUIIGHEU-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(=C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 256-193-9 typically involves a multi-step process:

    Reaction of Diethylmethylamine with 2-Methyl-1-oxoallyl Chloride: This step involves the nucleophilic substitution reaction between diethylmethylamine and 2-methyl-1-oxoallyl chloride to form an intermediate.

    Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the oxyethyl group.

    Quaternization with Methyl Chloride: Finally, the product is quaternized with methyl chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Phosgene-Based Cyclization

The industrial-scale synthesis involves reacting N,N'-dimethylethylene diamine with phosgene under controlled conditions :

text
N,N'-dimethylethylene diamine + phosgene → DMI + HCl

Key Parameters

ConditionOptimal RangeYield
Phosgene stoichiometry1.1–1.5 equivalents>70%
pH control3.0–10.081.3%*
SolventWater (5–30 parts)
CatalystNaOH, Na₂CO₃, or amines

*Highest yield achieved using NaOH as a dehydrochlorinating agent .

Urea-Mediated Route

An alternative method employs urea and dimethylethylenediamine (DMEDA) with water as a solvent and catalyst :

text
DMEDA + urea → Intermediate (IMI) → DMI + 2NH₃

Mechanistic Insights

  • Water reduces activation barriers from ~50 kcal/mol (uncatalyzed) to ~30 kcal/mol by acting as a proton-transfer bridge .

  • Side reactions are sterically inhibited, ensuring >90% selectivity for DMI .

Nucleophilic Substitution Reactions

DMI’s high dielectric constant (ε = 37.6 at 25°C) enhances ionic dissociation, making it ideal for nucleophilic processes:

Fluorobenzene Derivatives

DMI facilitates halogen exchange (Halex reaction) in aryl chlorides:

text
Ar-Cl + KF → Ar-F + KCl

Conditions

  • Temperature: 150–200°C

  • Yield: 85–92% with DMI vs. 40–60% in DMF .

Promotion of Lactone Alkylation

DMI serves as a promoter in γ-butyrolactone alkylation, minimizing undesired dialkylation :

text
γ-butyrolactone + alkyl halide → monoalkylated product

Key Data

ParameterValue
DMI stoichiometry1.0 equivalent
Reaction time2–4 hours
Isolated yield>90%

Stability Under Reactive Conditions

DMI exhibits remarkable thermal and chemical stability:

Acid/Base Resistance

ConditionDecomposition Observed?
1M HCl (100°C, 24h)No
1M NaOH (100°C, 24h)No

Thermal Stability

  • Boiling point: 222°C

  • Flash point: 104°C (closed cup)

Role in Organometallic Reactions

DMI stabilizes reactive intermediates in Grignard and lithiation reactions:

text
R-Mg-X + Electrophile → R-Electrophile
  • Enables alfa-regioselective prenylation of imines with >80% yield .

Scientific Research Applications

EINECS 256-193-9 has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.

Mechanism of Action

The mechanism of action of EINECS 256-193-9 involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, it can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Structural Analogs

Compound EINECS/CAS Key Features Key Differences
EINECS 256-193-9 256-193-9 / 45117-80-4 Quaternary ammonium core, ester-linked allyl group, chloride counterion Reference compound.
Benzalkonium chloride 200-291-7 / 63449-41-2 Alkylbenzyl-dimethylammonium chloride Simpler structure (no ester group); broader antimicrobial use.
Methyltrioctylammonium chloride 247-173-1 / 5137-55-3 Branched alkyl chains (C₈H₁₇) attached to N⁺ Longer alkyl chains enhance hydrophobicity; used as phase-transfer catalyst.
EINECS 286-938-3 286-938-3 / 85393-37-9 Phosphorylated nucleoside analog with aryl groups Lacks quaternary ammonium group; used in pharmaceutical synthesis.

Key Observations :

  • Toxicity Prediction : Read-Across Structure-Activity Relationship (RASAR) models () suggest that compounds with similar ester and ammonium motifs may share toxicity pathways. For example, QACs are often linked to membrane disruption in aquatic organisms .

Functional Analogs in Regulatory Contexts

The REACH Annex VI list includes 1,387 labeled compounds used to predict toxicity for ~33,000 unlabeled EINECS substances through similarity networks . This compound likely clusters with:

  • Cationic surfactants (e.g., alkylammonium chlorides) due to shared ionic properties.
  • Esters with α,β-unsaturated carbonyl groups (e.g., methyl acrylate derivatives), which may undergo similar hydrolysis or Michael addition reactions.

Coverage Limitations : Models trained on REACH Annex VI compounds achieve 85% prediction accuracy for only ~10% of EINECS substances, indicating significant gaps for structurally unique compounds like this compound .

Physicochemical and Toxicological Data

Property This compound Benzalkonium Chloride Methyltrioctylammonium Chloride
Water Solubility Moderate (est.) High Low
Log P (Octanol-Water) ~1.5 (est.) 1.2 4.8
Acute Toxicity (LC50 Fish) Not reported 0.1–1.0 mg/L 2.5 mg/L
Environmental Persistence High (ester hydrolysis likely) Moderate High (hydrophobic alkyl chains)

Notes:

  • Data Gaps : Experimental toxicity data for this compound is absent in the provided evidence. Predictions rely on analogs and computational models .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing EINECS 256-193-9 (Phosphorous Acid) in pure form, and how should researchers validate their findings?

  • Methodological Answer: Use spectroscopic methods (e.g., NMR, IR) to confirm molecular structure, X-ray diffraction (XRD) for crystallinity, and titration for purity quantification. Validate results by comparing with published physical data (e.g., melting point, solubility) . Ensure triplicate measurements to assess reproducibility and include uncertainty calculations in data reporting .

Q. How should researchers design initial experiments to assess the reactivity of Phosphorous Acid under varying pH and temperature conditions?

  • Methodological Answer: Establish a controlled experimental framework with independent variables (pH, temperature) and dependent variables (reaction rate, byproducts). Use buffer solutions to maintain pH and calorimetric methods to monitor thermal stability. Include negative controls and replicate experiments (≥3 trials) to minimize confounding variables . Hypothesis formulation should logically follow background literature (e.g., "Because Phosphorous Acid decomposes above 180°C, we expect...") .

Advanced Research Questions

Q. How can conflicting data on the thermal decomposition products of Phosphorous Acid be resolved in academic studies?

  • Methodological Answer: Conduct comparative analyses using thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition intermediates. Cross-reference findings with prior studies, explicitly addressing methodological differences (e.g., heating rates, atmospheric conditions). Perform error propagation analysis and discuss limitations in instrumentation sensitivity . Publish raw data in appendices for transparency .

Q. What advanced computational methods are suitable for modeling the reaction mechanisms of Phosphorous Acid in redox systems?

  • Methodological Answer: Apply density functional theory (DFT) to simulate electron transfer pathways and molecular dynamics (MD) to study solvation effects. Validate models against experimental kinetic data, ensuring convergence criteria and basis sets are rigorously reported. Discuss discrepancies between computational predictions and empirical results, highlighting areas for algorithmic refinement .

Q. How should researchers address reproducibility challenges in studies involving Phosphorous Acid’s hygroscopic properties?

  • Methodological Answer: Standardize environmental controls (humidity, temperature) during experiments. Use Karl Fischer titration for precise moisture quantification and report hygroscopicity rates with confidence intervals. Replicate studies across independent labs to identify systemic biases, and publish detailed protocols in supplementary materials .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Phosphorous Acid toxicity studies?

  • Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) with ANOVA for significance testing. Apply Tukey’s post-hoc test for pairwise comparisons and report effect sizes with p-values. Address outliers via Grubbs’ test or robust statistical methods, ensuring transparency in data exclusion criteria .

Q. How can researchers reconcile contradictory findings in the literature regarding Phosphorous Acid’s antioxidant activity?

  • Methodological Answer: Perform meta-analyses of existing studies, evaluating experimental variables (e.g., assay type, sample purity). Use funnel plots to detect publication bias and subgroup analyses to isolate confounding factors (e.g., solvent polarity). Propose follow-up experiments with standardized protocols to resolve ambiguities .

Ethical and Reporting Standards

Q. What are the best practices for citing and contextualizing prior research on Phosphorous Acid in a literature review?

  • Methodological Answer: Systematically categorize studies by methodology (e.g., computational vs. experimental) and highlight consensus vs. contested findings. Use citation management tools to ensure accuracy and avoid overreliance on single sources. Critically evaluate sources for potential bias (e.g., industry-funded studies) .

Q. How should researchers disclose uncertainties and limitations in studies involving Phosphorous Acid’s environmental stability?

  • Methodological Answer: Quantify uncertainties using Monte Carlo simulations or error propagation techniques. Clearly delineate limitations in the discussion section (e.g., "Our findings are limited to aqueous systems; soil matrices may alter degradation kinetics"). Propose follow-up studies to address unresolved questions .

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